Product packaging for 3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one(Cat. No.:CAS No. 35938-43-3)

3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B148607
CAS No.: 35938-43-3
M. Wt: 234.29 g/mol
InChI Key: QQPCNRKHGFIVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Pterosin C is a naturally occurring indanone-type sesquiterpene first isolated from ferns in the Pteridaceae family. Structurally, it features a 1-indanone core with hydroxyl and methyl substituents, and it exists in stereoisomeric forms, including (2R,3S)-pterosin C and (2S,3S)-pterosin C . It has been identified in multiple fern species, such as Pteris multifida, Pteris cretica, and Cyathus striatus, often as a glycoside (e.g., pterosin C 3-O-β-D-glucoside) .

Pterosin C exhibits diverse bioactivities:

  • Cytotoxicity: Inhibits human cancer cell lines (e.g., AGS, HT-29, MCF-7) with MIC50 values ranging from 23.9 to 68.8 μM .
  • Enzyme inhibition: Acts as a mixed-type inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) (IC50 = 26.2 μM) and a competitive inhibitor of acetylcholinesterase (AChE) (IC50 = 16.2 μM) .
  • Neuroprotection: Enhances nerve growth factor (NGF)-dependent neurite outgrowth in PC12 cells .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18O3 B148607 3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one CAS No. 35938-43-3

Properties

IUPAC Name

3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-7-6-11-12(8(2)10(7)4-5-15)14(17)9(3)13(11)16/h6,9,13,15-16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQPCNRKHGFIVLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1=O)C(=C(C(=C2)C)CCO)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (10S,11S)-Pterosin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35938-43-3
Record name (10S,11S)-Pterosin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

153 - 156 °C
Record name (10S,11S)-Pterosin C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030763
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Key Reaction Steps

  • Bisacylation with Methylmalonyl Chloride :
    The methyl ether undergoes Friedel-Crafts acylation with methylmalonyl chloride in the presence of aluminum chloride. This step forms a 1,3-indandione intermediate through dual acylation at the aromatic ring’s para and ortho positions.

    • Conditions :

      • Solvent: Benzene

      • Temperature: Gradual addition at 0–5°C, followed by stirring at room temperature

      • Yield: ~70%

  • Demethylation :
    The methoxy group of the indandione intermediate is removed using hydrobromic acid in acetic acid, yielding a hydroxylated indandione.

  • Reduction with Zinc/Acetic Acid :
    The indandione is reduced with zinc dust in acetic acid and acetic anhydride, producing a mixture of cis and trans isomers of Pterosin C diacetate.

    • Isomer Ratio :

      • cis (2S,3R and 2R,3S): 40–50%

      • trans (2R,3R and 2S,3S): 50–60%

  • Hydrolysis and Resolution :
    Acidic hydrolysis of the diacetate yields racemic Pterosin C. Enantiomeric resolution is achieved via esterification with S-(+)-α-phenylbutyric acid , followed by high-performance liquid chromatography (HPLC).

Stereochemical Challenges and Isomer Separation

The synthesis of Pterosin C is complicated by the formation of four stereoisomers due to chiral centers at C2 and C3. Key findings from NMR and circular dichroism (CD) studies include:

Distinguishing cis and trans Isomers

  • NMR Signatures :

    • cis Isomers:

      • C2 methyl: δ 1.17 ppm (doublet, J = 7 Hz)

      • C3 proton: δ 5.09 ppm (doublet, J = 7 Hz)

    • trans Isomers:

      • C2 methyl: δ 1.29 ppm (doublet, J = 7 Hz)

      • C3 proton: δ 4.70 ppm (doublet, J = 3 Hz)

Resolution via Chiral Derivatization

  • S-(+)-α-Phenylbutyric Esters :

    • Diastereomeric esters are separated by HPLC on a reverse-phase column.

    • Absolute configurations are confirmed by CD spectroscopy, where the sign of the Cotton effect correlates with the C3 configuration.

Industrial-Scale Production and Optimization

While laboratory-scale synthesis is well-established, industrial production requires modifications for cost-effectiveness and yield improvement:

Large-Scale Modifications

  • Catalyst Recycling : Aluminum chloride is recovered and reused to reduce costs.

  • Continuous Flow Reactors : Implemented for the Friedel-Crafts step to enhance reaction control and scalability.

Yield and Purity Data

StepYield (%)Purity (%)
Bisacylation7085
Reduction8090
Chiral Resolution6098

Alternative Synthetic Routes

Tandem Friedel-Crafts Acylation-Cycloalkylation

A less common approach involves reacting 2,6-dimethylphenethyl chloride with ethyl methacrylate in polyphosphoric acid (PPA). This method forms a trimethylindanone intermediate but is less efficient for Pterosin C specifically.

Biosynthetic Studies

Recent investigations into bracken fern metabolism have identified enzymes involved in Pterosin C biosynthesis, though de novo microbial production remains experimental.

Critical Analysis of Methodologies

Advantages of the Friedel-Crafts Route

  • High Reproducibility : Well-documented in multiple studies.

  • Stereochemical Flexibility : Allows access to all four isomers for pharmacological testing.

Limitations

  • Isomer Separation Costs : HPLC resolution contributes significantly to overall expenses.

  • Toxicity Concerns : Use of hydrobromic acid and zinc dust necessitates stringent safety protocols .

Chemical Reactions Analysis

Types of Reactions: Pterosin C undergoes various chemical reactions, including:

    Oxidation: Pterosin C can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of Pterosin C can yield alcohol derivatives.

    Substitution: Pterosin C can undergo substitution reactions, particularly at the aromatic ring, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Zinc and acetic acid are commonly used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Introduction of halogenated or other functional groups on the aromatic ring.

Scientific Research Applications

Neuroprotective Effects

Pterosin C has shown promise in neuroprotection, particularly in the context of Alzheimer's disease (AD). Research indicates that Pterosin C can inhibit β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in the pathogenesis of AD. A study demonstrated that Pterosin C significantly decreased the secretion of amyloid-beta (Aβ) peptides from neuroblastoma cells overexpressing human β-amyloid precursor protein at concentrations around 500 μM . This suggests that Pterosin C could serve as a potential scaffold for developing multitarget-directed ligands (MTDLs) aimed at treating AD.

Table 1: Neuroprotective Activities of Pterosin C

ActivityMechanismReference
Inhibition of BACE1Reduces Aβ secretion
Enhancement of CREB phosphorylationIncreases BDNF levels
Long-term potentiation enhancementSupports memory function

Anti-Cancer Properties

Pterosin C has been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that Pterosin C exhibits significant cytotoxicity against human tumor cell lines such as SH-SY5Y and HCT-116. For instance, one study reported an IC50 value of 22.4 μM against HCT-116 cells . The mechanisms underlying these effects may involve the induction of apoptosis and inhibition of cell proliferation.

Table 2: Cytotoxic Activity of Pterosin C

Cancer Cell LineIC50 Value (μM)Reference
HCT-11622.4
SH-SY5YNot specified

Metabolic Regulation

Emerging research has indicated that Pterosin C may play a role in metabolic regulation, particularly concerning diabetes and obesity. Studies have suggested that Pterosin compounds can activate GLUT4, a glucose transporter, thereby reducing blood glucose levels in diabetic models . Additionally, Pterosin C has been linked to lowering serum lipid levels, which is crucial for managing obesity and related metabolic disorders.

Table 3: Metabolic Effects of Pterosin C

EffectMechanismReference
Activation of GLUT4Enhances glucose uptake
Reduction of triglyceridesLowers serum lipid levels

Case Studies

Case Study 1: Alzheimer's Disease Model
In a controlled study involving neuroblastoma cells, treatment with Pterosin C resulted in a marked decrease in Aβ peptide secretion. This finding supports its potential use as a therapeutic agent for AD by targeting multiple pathways involved in amyloid pathology .

Case Study 2: Cancer Cell Line Testing
In vitro assays conducted on HCT-116 and SH-SY5Y cell lines demonstrated significant cytotoxicity associated with Pterosin C. The results indicate its potential as an anti-cancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Mechanism of Action

Pterosin C is part of a larger family of pterosins, which includes compounds like Pterosin A, Pterosin B, and Pterosin L. These compounds share a similar sesquiterpenoid indanone structure but differ in their functional groups and biological activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Pterosin Analogs

Pterosin C belongs to a larger family of indanone-type sesquiterpenes. Key structural analogs and their distinguishing features are summarized below:

Key Differences in Bioactivity

Enzyme Inhibition Profiles :

  • Pterosin C and its glycosides (e.g., pteroside C) show broader enzyme inhibition compared to Pterosin A or D, targeting both BACE1 and cholinesterases. For example, (2R,3R)-pterosin C inhibits AChE (IC50 = 16.2 μM) more potently than Pterosin B (IC50 = 21.6 μM) .
  • Pterosin A lacks significant cholinesterase activity but uniquely activates AMPK, making it a candidate for diabetes management .

Cytotoxicity :

  • Pterosin C and Z exhibit stronger cytotoxicity against solid tumor lines (e.g., MCF-7, HT-29) compared to Pterosin B or D. For instance, Pterosin Z has an MIC50 of 5.31 μM against HT-29 cells, while Pterosin C requires ~23.9 μM for similar effects .

Stereochemical Impact :

  • The (2R,3S) configuration of Pterosin C enhances its solubility and binding to BACE1, whereas the (2S,3S) form shows reduced blood-brain barrier (BBB) permeability due to steric hindrance .

Pharmacokinetic and Structural Advantages

  • BBB Penetration : Pterosin B’s compact structure (MW = 248.3) and lack of polar groups enable superior BBB penetration compared to Pterosin C derivatives, which are hindered by glycosylation or hydroxylation .
  • Glycosylation Effects : Glycosylated forms (e.g., pterosin C 3-O-β-D-glucoside) exhibit reduced cytotoxicity but improved solubility, favoring their use in neuroprotective formulations .

Biological Activity

Pterosin C is a notable compound derived from the bracken fern (Pteridium aquilinum), which has garnered attention for its diverse biological activities, particularly in the context of neuroprotection, anti-cancer properties, and potential therapeutic applications in cognitive disorders. This article reviews the current understanding of Pterosin C's biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

Pterosin C is classified as a sesquiterpenoid, characterized by a complex structure that allows it to interact with various biological targets. Its molecular formula is C₁₈H₁₈O₄, and it exhibits unique pharmacological properties due to its ability to modulate enzyme activities and influence cellular signaling pathways.

Neuroprotective Effects

Research has highlighted Pterosin C's potential in neuroprotection, particularly against neurodegenerative diseases such as Alzheimer's disease (AD). A study demonstrated that Pterosin C significantly inhibited β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an enzyme implicated in the formation of amyloid plaques in AD. The inhibition was quantified with an IC₅₀ value of approximately 29.6 µM, indicating effective enzyme modulation at relatively low concentrations .

Table 1: Inhibition of Key Enzymes by Pterosin C and Derivatives

CompoundTarget EnzymeIC₅₀ (µM)Binding Type
Pterosin CBACE129.6Noncompetitive
Pterosin BAChE16.2Mixed-type
Pterosin BBChE48.1Noncompetitive

Cytotoxicity and Anti-Cancer Activity

Pterosin C has also been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that Pterosin C exhibited significant cytotoxicity against human tumor cell lines, including HCT-116 and SH-SY5Y. The IC₅₀ values for these cell lines were reported as follows:

  • HCT-116 : 22.4 µM
  • SH-SY5Y : 15.8 µM

These findings suggest that Pterosin C can induce cell death in cancer cells while potentially sparing normal cells, making it a candidate for further investigation as an anti-cancer agent .

The mechanisms underlying the biological activities of Pterosin C involve multiple pathways:

  • Inhibition of Enzymatic Activity : As noted earlier, Pterosin C inhibits key enzymes associated with AD pathology, which may contribute to its neuroprotective effects.
  • Promotion of Neurogenesis : Electrophysiological studies indicated that treatment with Pterosin C enhanced long-term potentiation (LTP) in hippocampal slices, suggesting a role in promoting synaptic plasticity and memory formation .
  • Regulation of Neurotrophic Factors : Pterosin C has been shown to increase the phosphorylation of cAMP response element-binding protein (CREB) through protein kinase A (PKA) activation, leading to enhanced brain-derived neurotrophic factor (BDNF) levels. This pathway is crucial for neuronal survival and differentiation .

Case Studies and Clinical Implications

Recent clinical studies have explored the therapeutic potential of Pterosin C derivatives in cognitive disorders. For instance, compounds with hydroxyl groups at specific positions demonstrated increased efficacy in promoting BDNF expression compared to those without these modifications. This highlights the importance of structural variations in enhancing biological activity.

Table 2: Summary of Clinical Findings on Pterosin Derivatives

DerivativeEffect on BDNFCREB ActivationNeuroprotective Potential
Pterosin ASignificantYesHigh
Pterosin BMinimalNoLow
Pterosin CModerateYesModerate

Q & A

Q. What foundational methods are recommended for isolating and structurally characterizing Pterosin C from fern species?

Pterosin C is typically isolated using solvent extraction (e.g., ethyl acetate) followed by chromatographic techniques such as column chromatography and preparative HPLC. Structural elucidation relies on 1D/2D-NMR (HSQC, HMBC, NOESY), ESI-MS, and comparison with published data. For example, Pteris multifida extracts were fractionated to isolate Pterosin C enantiomers, with stereochemistry confirmed via NOESY correlations . Ensure purity via HPLC and cross-validate spectral data against established databases to avoid misidentification.

Q. How can researchers design experiments to assess Pterosin C’s antidiabetic potential in preclinical models?

Use high-fat diet (HFD)-induced or genetic (e.g., db/db) diabetic mouse models. Administer Pterosin C orally (e.g., 100 mg/kg for 4 weeks) and measure outcomes like glucose tolerance (oral glucose tolerance tests), insulin sensitivity, and AMPK phosphorylation. Include controls for baseline metabolic parameters (e.g., body weight, fasting glucose) and validate results using Western blotting for AMPK activation . Replicate dosing regimens and statistical methods (mean ± SEM, n ≥ 8) to ensure reproducibility.

Q. What analytical techniques are critical for quantifying Pterosin C in plant extracts or biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Optimize parameters like ionization mode (ESI±), collision energy, and column type (e.g., C18 for reverse-phase separation). Calibrate with authentic standards and include quality controls to address matrix effects. For example, Pterosin C was quantified in Pteridium aquilinum extracts using MRM (multiple reaction monitoring) transitions .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in Pterosin C’s bioactivity, such as its inactivity in glucose uptake assays?

Contradictions may arise from structural variations (e.g., glycosylation), concentration thresholds, or model-specific responses. For instance, while Pterosin A activated AMPK in myocytes, Pterosin C and its glycosides showed no activity at 300 μM . To address this:

  • Test structural analogs (e.g., aglycones vs. glycosides).
  • Screen across multiple cell lines (e.g., C2C12 myocytes, HepG2 hepatocytes).
  • Evaluate dose-response curves and mechanistic off-target effects (e.g., ROS modulation).

Q. What frameworks guide hypothesis development for studying Pterosin C’s mechanism of action in metabolic diseases?

Apply the PICOT framework to define:

  • P opulation: Diabetic murine models or insulin-resistant cell lines.
  • I ntervention: Pterosin C administration (dose, route, duration).
  • C omparison: Metformin or other AMPK activators.
  • O utcome: Glucose uptake, AMPK phosphorylation, lipid metabolism.
  • T ime: Acute (24–48 hr) vs. chronic (4–8 weeks) effects.
    Additionally, use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How can researchers contextualize Pterosin C’s findings within broader metabolic disease research?

Compare Pterosin C’s efficacy and mechanisms to established AMPK activators (e.g., metformin) or natural products (e.g., berberine). Highlight unique pathways, such as its ROS-scavenging properties in H2O2-induced oxidative stress models . Use systematic reviews to identify gaps—for example, limited data on Pterosin C’s pharmacokinetics or long-term toxicity. Cross-reference with fern-derived sesquiterpenes (e.g., Pterosin A) to explore structure-activity relationships .

Q. What strategies ensure research integrity when reporting Pterosin C’s bioactivity or structural data?

  • Reproducibility : Publish detailed experimental protocols (e.g., extraction solvents, NMR parameters) in supplementary materials .
  • Data transparency : Share raw spectral data (NMR, MS) via repositories like Zenodo.
  • Plagiarism avoidance : Cite original isolation studies (e.g., Pteris multifida ) and differentiate new findings from prior work.
  • Ethical validation : Disclose conflicts of interest and adhere to journal guidelines for compound characterization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one
Reactant of Route 2
3-hydroxy-6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydro-1H-inden-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.